N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide
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Overview
Description
N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide is a compound that features a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Mechanism of Action
Target of Action
N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide, also known as N-(2-(furan-3-yl)-2-hydroxyethyl)furan-2-carboxamide, is a furan derivative . Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics, and they have been employed as medicines in various disease areas . .
Mode of Action
Furan derivatives are known for their remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents . The compound’s interaction with its targets and the resulting changes would depend on the specific biological and pharmacological characteristics of the furan derivative.
Biochemical Pathways
They have been employed as medicines in a number of distinct disease areas , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
The presence of the ether oxygen in furan derivatives adds polarity and the potential for hydrogen bonding, which can improve the pharmacokinetic characteristics of lead molecules .
Result of Action
Furan derivatives are known for their therapeutic efficacy in various disease areas , suggesting that they may have multiple molecular and cellular effects.
Action Environment
The synthesis of furan derivatives can be carried out under mild synthetic conditions supported by microwave radiation , suggesting that the synthesis environment may play a role in the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide can be achieved through the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol. The reaction is typically carried out in a microwave reactor in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC . The reaction conditions, including reaction time, solvent, and substrate amounts, are optimized to achieve good yields. The crude products are purified by crystallization or flash chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the use of microwave-assisted synthesis and effective coupling reagents suggests that scalable production could be feasible with further optimization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium ferricyanide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the furan ring.
Major Products Formed
The major products formed from these reactions include various furan derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Furan derivatives are known for their therapeutic properties, and this compound could be explored for its potential medicinal applications.
Industry: The compound can be used in the production of bio-based chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives such as N-(furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate .
Uniqueness
N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide is unique due to the presence of both a hydroxyethyl group and a carboxamide group attached to the furan ring. This structural feature provides it with distinct chemical and biological properties compared to other furan derivatives.
Biological Activity
N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of furan derivatives with appropriate coupling agents. The general procedure includes:
- Starting Materials : Furan-2-carboxylic acid and furan-3-yl-2-hydroxyethylamine.
- Reagents : Commonly used reagents include N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
- Conditions : The reaction is generally carried out under anhydrous conditions at room temperature for several hours, followed by purification techniques such as crystallization or chromatography.
The resulting compound features both furan and hydroxyl functional groups, which are significant for its biological activity.
This compound primarily interacts with specific molecular targets in biological systems, influencing various biochemical pathways.
Target Interaction :
- The compound has been shown to inhibit the epidermal growth factor receptor (EGFR) , which plays a crucial role in cell proliferation and survival pathways such as RAS/RAF/MEK/ERK and PI3K/AKT pathways.
Biochemical Effects :
- Inhibition of EGFR leads to decreased cell proliferation and increased apoptosis in cancer cells, indicating its potential as an anti-cancer agent.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that compounds with furan moieties possess significant antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
- Antiviral Properties : Preliminary research suggests potential antiviral effects, particularly against HIV, although further studies are needed to confirm these findings .
Case Studies
Several studies have highlighted the biological efficacy of compounds related to this compound:
Study | Findings |
---|---|
Demonstrated significant inhibition of EGFR, leading to reduced cancer cell proliferation. | |
Showed antimicrobial activity against Gram-positive and Gram-negative bacteria. | |
Reported anti-inflammatory effects in vitro, suggesting therapeutic potential in inflammatory conditions. |
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-9(8-3-5-15-7-8)6-12-11(14)10-2-1-4-16-10/h1-5,7,9,13H,6H2,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGAROJFQUFBLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(C2=COC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.